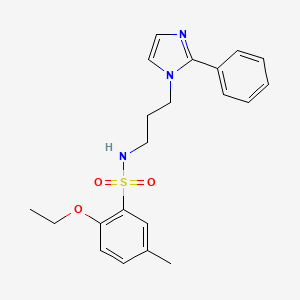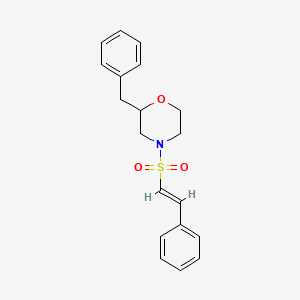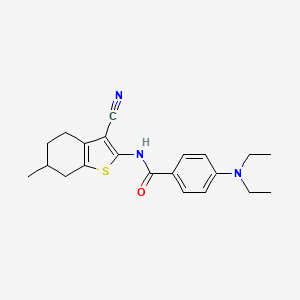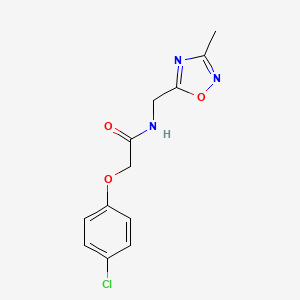
N2,N7-diethyl-9H-fluorene-2,7-disulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2,N7-diethyl-9H-fluorene-2,7-disulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. This compound is a fluorescent dye that can be used as a probe for detecting biological molecules, such as proteins and nucleic acids.
Wissenschaftliche Forschungsanwendungen
Fuel Cell Applications
Sulfonated polyimides, derived from compounds related to N2,N7-diethyl-9H-fluorene-2,7-disulfonamide, have shown promise in fuel cell technology. These materials, synthesized using sulfonated diamine monomers like 9,9-bis(4-aminophenyl)fluorene-2,7-disulfonic acid, exhibit good solubility and excellent proton conductivities. They have been compared favorably to Nafion 117, a standard in fuel cell membranes, especially in terms of proton conductivity across various humidity levels (Guo et al., 2002).
Cross-Coupling Reactions
In organic synthesis, disulfonated 9-(3-phenylpropyl)-9′-PCy2-fluorene ligands have facilitated efficient aqueous Suzuki coupling reactions. These reactions are significant for creating N-heterocyclic compounds, a common structural motif in pharmaceuticals. Catalyst loadings as low as 0.02–0.1 mol% of Pd have been used to achieve near quantitative yields, demonstrating the efficiency and potential scalability of this methodology (Fleckenstein & Plenio, 2007).
Fluorescent Probes for Biological Imaging
This compound derivatives have been used in the development of fluorescent probes for biological applications. These probes are designed to detect specific biological molecules or ions within cells, contributing to our understanding of cellular processes and disease mechanisms. For example, mitochondrial-targeted H2S red light emissive fluorescent probes, based on similar chemical structures, have been applied for imaging in mice, showcasing their utility in biological research (Wang et al., 2019).
Eigenschaften
IUPAC Name |
2-N,7-N-diethyl-9H-fluorene-2,7-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-3-18-24(20,21)14-5-7-16-12(10-14)9-13-11-15(6-8-17(13)16)25(22,23)19-4-2/h5-8,10-11,18-19H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDVIWHAWXJMET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)S(=O)(=O)NCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-phenyl-4-[[4-(trifluoromethyl)anilino]methylidene]-1H-pyrazol-5-one](/img/structure/B2934711.png)
![2-[(Pyrrolidin-2-yl)methoxy]-1,3-thiazole](/img/structure/B2934712.png)
![2-((6-methyl-4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2934713.png)

![2-[3-oxo-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propyl]-5-sulfanylidene-2,10a-dihydroimidazo[1,2-c]quinazolin-3-one](/img/structure/B2934719.png)
![tert-butyl 3-{[(2E)-3-(methylsulfamoyl)prop-2-en-1-yl]carbamoyl}-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2934720.png)


![2-[(4-Ethylbenzyl)amino]-2-oxoethyl 4-chlorobenzoate](/img/structure/B2934727.png)